Molecular Weight and Physicochemical Differentiation vs. N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl) Analog
The target compound (MW 436.47 g/mol) possesses a significantly higher molecular weight than its fused cyclopenta-thiazole analog N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895474-58-5, MW 340.4 g/mol), a difference driven by the 3,4-dimethoxyphenyl substituent . This structural divergence is non-trivial: molecular weight is a critical determinant of ligand efficiency, permeability, and binding-site occupancy. In standard Lipinski analysis, the target compound's higher molecular weight places it in a distinct drug-likeness space, with the cyclopenta analog having a clear pharmacokinetic advantage in terms of size-driven permeability potential [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 436.47 |
| Comparator Or Baseline | N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide (CAS 895474-58-5): 340.4 |
| Quantified Difference | +96.07 g/mol (28.2% increase) |
| Conditions | Calculated from molecular formula; target C19H17FN2O5S2 vs. comparator C14H13FN2O3S2 |
Why This Matters
A 28% increase in molecular weight relative to a closely related sulfonyl-thiazole analog directly impacts ligand efficiency metrics and may influence tissue permeability, making this compound a distinct chemical entity for projects where a higher molecular weight scaffold is either desired or must be avoided.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001. Molecular weight >500 is a key Lipinski Rule of 5 violation flag; the 96 g/mol difference places these two compounds in meaningfully different property spaces. View Source
